molecular formula C18H20ClN3O B12400464 Ondansetron-d6 (hydrochloride)

Ondansetron-d6 (hydrochloride)

Cat. No.: B12400464
M. Wt: 335.9 g/mol
InChI Key: MKBLHFILKIKSQM-TXHXQZCNSA-N
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Description

Ondansetron-d6 (hydrochloride) is a deuterated form of ondansetron hydrochloride, a selective serotonin 5-HT3 receptor antagonist. It is primarily used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery. The deuterium atoms in ondansetron-d6 replace hydrogen atoms, which can be useful in pharmacokinetic studies to track the drug’s metabolism and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ondansetron-d6 (hydrochloride) involves the incorporation of deuterium atoms into the ondansetron molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.

Industrial Production Methods

Industrial production of ondansetron-d6 (hydrochloride) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Condensation Reactions: Combining deuterated precursors to form the desired product.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ondansetron-d6 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups in the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated metabolites, while reduction can yield deuterated analogs with modified functional groups.

Scientific Research Applications

Ondansetron-d6 (hydrochloride) has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: Used to track the drug’s metabolism and distribution in the body.

    Drug Development: Helps in understanding the drug’s mechanism of action and optimizing its efficacy.

    Biological Research: Investigates the interaction of the drug with biological targets, such as serotonin receptors.

    Medical Research: Studies the drug’s effectiveness in preventing nausea and vomiting in various clinical settings.

    Industrial Applications: Used in the development of new formulations and delivery systems for ondansetron.

Mechanism of Action

Ondansetron-d6 (hydrochloride) exerts its effects by selectively blocking the serotonin 5-HT3 receptors, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone . This action prevents the activation of these receptors by serotonin, thereby reducing nausea and vomiting. The deuterium atoms in ondansetron-d6 do not alter the drug’s mechanism of action but can provide insights into its pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Ondansetron: The non-deuterated form of ondansetron-d6.

    Granisetron: Another 5-HT3 receptor antagonist used for similar indications.

    Dolasetron: A 5-HT3 receptor antagonist with a similar mechanism of action.

    Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.

Uniqueness

Ondansetron-d6 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms can provide more detailed information about the drug’s metabolism and distribution compared to its non-deuterated counterparts .

Properties

Molecular Formula

C18H20ClN3O

Molecular Weight

335.9 g/mol

IUPAC Name

9-(trideuteriomethyl)-3-[[2-(trideuteriomethyl)imidazol-1-yl]methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride

InChI

InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/i1D3,2D3;

InChI Key

MKBLHFILKIKSQM-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C([2H])([2H])[2H].Cl

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

Origin of Product

United States

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